Crystal Structure & Intermolecular Hydrogen Bonding
Single-crystal X-ray diffraction analysis confirms that methyl 3-(1H-indol-3-yl)propanoate (the positional isomer of the target compound) adopts an essentially planar conformation with a root-mean-square (r.m.s.) deviation of 0.057 Å from the mean plane of all non-hydrogen atoms. In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, generating infinite chains along the [201] direction. This structural evidence provides a definitive baseline for understanding solid-state packing and intermolecular interactions, distinguishing it from non-planar or differently substituted indole analogs. [1]
| Evidence Dimension | Molecular Planarity (Solid-State Conformation) |
|---|---|
| Target Compound Data | r.m.s. deviation = 0.057 Å from planarity |
| Comparator Or Baseline | Ideal planar conformation (r.m.s. deviation = 0.000 Å) |
| Quantified Difference | Deviation of 0.057 Å from perfect planarity |
| Conditions | Single-crystal X-ray diffraction at 293 K; C12H13NO2, monoclinic, space group P21/c |
Why This Matters
This quantitative crystallographic parameter is essential for validating compound identity, predicting solid-state stability, and guiding polymorph screening in pharmaceutical development and materials science.
- [1] Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E, 67(Pt 8), o2121. DOI: 10.1107/S1600536811028831 View Source
